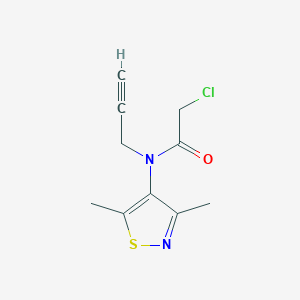
2-Chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)-N-(prop-2-yn-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a thiazole ring, and a propynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The acetamide moiety can be introduced through the reaction of the thiazole derivative with chloroacetyl chloride in the presence of a base like triethylamine.
Addition of the Propynyl Group: The propynyl group can be introduced via alkylation using propargyl bromide in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring and the propynyl group can participate in oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, amines, or thiols in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted acetamides, while oxidation and reduction reactions could modify the thiazole ring or the propynyl group.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)-N-(prop-2-yn-1-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors and modulating their signaling pathways.
DNA Intercalation: Inserting into DNA strands and affecting replication or transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)acetamide: Lacks the propynyl group.
N-(3,5-Dimethyl-1,2-thiazol-4-yl)-N-(prop-2-yn-1-yl)acetamide: Lacks the chloro group.
2-Chloro-N-(1,2-thiazol-4-yl)-N-(prop-2-yn-1-yl)acetamide: Lacks the dimethyl groups on the thiazole ring.
Uniqueness
The presence of both the chloro group and the propynyl group in 2-Chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)-N-(prop-2-yn-1-yl)acetamide makes it unique compared to its analogs
Propriétés
Numéro CAS |
87675-17-0 |
|---|---|
Formule moléculaire |
C10H11ClN2OS |
Poids moléculaire |
242.73 g/mol |
Nom IUPAC |
2-chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C10H11ClN2OS/c1-4-5-13(9(14)6-11)10-7(2)12-15-8(10)3/h1H,5-6H2,2-3H3 |
Clé InChI |
ARDAYVQZTWPHCT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NS1)C)N(CC#C)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14406104.png)


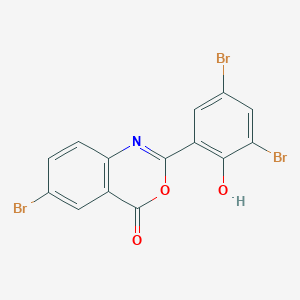

![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)

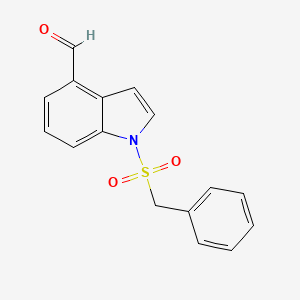

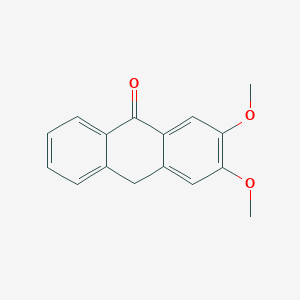
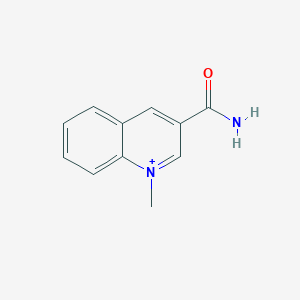
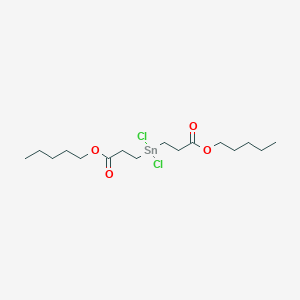
![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
![N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide](/img/structure/B14406167.png)
